Quinoline derivatives have garnered significant attention in the pharmaceutical industry due to their broad spectrum of biological activities. Among these derivatives, ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate and its analogs have been synthesized and evaluated for various biological activities, including antiallergy, anticancer, antimicrobial, and antioxidant properties. These compounds are structurally characterized by the presence of a quinoline nucleus, which is a common scaffold in many therapeutic agents.
The development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate has demonstrated a new prototype for oral antiallergy agents. This compound has been found to be ten times more potent than disodium cromoglycate in rat passive cutaneous anaphylaxis tests, indicating its potential as a more effective treatment for allergic reactions1.
A series of ethyl (substituted)phenyl-4-oxothiazolidin-3-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates have been synthesized and evaluated for their anticancer properties. Although some of these compounds did not exhibit activity against certain cancer cell lines at tested concentrations, they also did not show cytotoxicity against normal cells, suggesting a degree of selectivity that could be beneficial in cancer therapy3.
Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives have been prepared and subjected to biological evaluation. Some derivatives, particularly those with hexanoic, octanoic, lauric, and myristic moieties, showed promising cytotoxicity against cancer cell lines and significant antimicrobial activity against bacterial strains such as Staphylococcus aureus. Additionally, these compounds exhibited anti-biofilm activity and antioxidant properties, which could be useful in treating infections and preventing oxidative stress-related damage2.
The synthesis of ethyl 1-ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate as an intermediate has been described, which is essential for the development of antibacterial fluoroquinolones. These intermediates are crucial for the further development of compounds with potential antibacterial activity4.
The synthesis of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate typically involves cyclization reactions of suitable precursors. One notable method includes the reaction of 2-ethoxy-2,3-tetramethylene-3,4-dihydro-1,2-pyran with ethyl orthoformate under controlled conditions to yield the target compound. The following parameters are often considered in the synthesis:
A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate has also been reported as an effective synthetic route .
The molecular structure of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate features a tetrahydroquinoline core with a carboxylate group and an oxo group at specific positions on the ring. The InChI (International Chemical Identifier) for this compound is:
The InChI Key is:
This structure indicates the presence of a fused bicyclic system that is characteristic of many biologically active compounds.
Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate can participate in various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .
The mechanism of action for Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate primarily involves its interaction with specific enzymes and receptors. The quinoline core allows for binding at active sites of enzymes or modulation of receptor functions. This interaction can lead to inhibition or alteration of biological pathways that are critical for various physiological processes .
Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate has several significant applications:
Research continues into its efficacy and potential applications in drug development due to its promising biological activity .
The compound is systematically named as ethyl 5-oxo-5,6,7,8-tetrahydro-3-quinolinecarboxylate according to IUPAC conventions. Its molecular formula is C₁₂H₁₃NO₃, with a molecular weight of 219.24 g/mol [1] [5]. The core structure consists of a partially saturated quinoline scaffold featuring a keto group at position 5 and an ethyl ester moiety at position 3. The Canonical SMILES representation is CCOC(=O)C1=CC2=C(CCCC2=O)N=C1
, which encodes the connectivity of the bicyclic system, the carbonyl groups, and the ethoxycarbonyl substituent [3] [5].
Table 1: Fundamental Molecular Properties
Property | Value |
---|---|
IUPAC Name | ethyl 5-oxo-5,6,7,8-tetrahydro-3-quinolinecarboxylate |
Molecular Formula | C₁₂H₁₃NO₃ |
Molecular Weight | 219.24 g/mol |
CAS Registry Number | 106960-78-5 |
Canonical SMILES | CCOC(=O)C1=CC2=C(CCCC2=O)N=C1 |
XLogP3 | 1.2 |
The molecule exhibits distinct stereoelectronic features due to its hybrid saturated/unsaturated system. The tetrahydroquinoline core adopts a half-chair conformation in the saturated 5,6,7,8-tetrahydro region, while the pyridine ring remains planar. Density functional theory (DFT) calculations predict a dipole moment of ~4.2 D, primarily oriented along the C5=O to C3-ester axis. The ester group at position 3 and the keto group at position 5 engage in cross-conjugation through the aromatic π-system, reducing electron density at N1 (pyridinic nitrogen). This electronic delocalization results in a predicted pKa of 1.90 ± 0.20 for the conjugate acid, classifying the nitrogen as a weak base [5]. Nuclear magnetic resonance (NMR) studies indicate anisotropic shielding of H4 and H2 protons due to the ester group’s magnetic anisotropy.
While experimental single-crystal diffraction data is limited in the available literature, predicted crystallographic parameters indicate a monoclinic system with a density of 1.06 ± 0.06 g/cm³ [5]. The molecule’s hydrogen-bonding capacity is significant, with a polar surface area (PSA) of 56.26 Ų and four hydrogen bond acceptors (carbonyl oxygens of the ester and ketone, pyridinic nitrogen) [5]. In the solid state, the compound forms characteristic chains via C=O···H–C interactions involving the ketone oxygen and aliphatic protons of the tetrahydro ring. The ester carbonyl may participate in weaker C–H···O bonds, creating a layered architecture.
Table 2: Hydrogen Bonding Network Analysis
Parameter | Value/Prediction |
---|---|
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 4 |
Polar Surface Area | 56.26 Ų |
Dominant Solid-State Motif | C=O···H–C (aliphatic) chains |
Crystal System (Predicted) | Monoclinic |
The positioning of the carboxylate group significantly alters physicochemical and electronic properties:
Table 3: Isomeric Comparison of Tetrahydroquinoline Carboxylates
Isomer | Key Structural Features | Electronic Differences |
---|---|---|
3-Carboxylate (this compound) | Ester conjugated with pyridine nitrogen | λmax ~270 nm; pKaN ~1.90 |
4-Carboxylate [7] | Ester orthogonal to ring system | λmax ~250 nm; pKaN ~2.5 |
2-Carboxylate | Steric clash with H2 | Ring distortion; reduced thermal stability |
5-Amino derivative | Amino group at position 5 | Enhanced H-bond donation; pKa_N ~5.5 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: